molecular formula C15H16ClF6N3O B2380825 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide CAS No. 2085690-47-5

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide

Cat. No. B2380825
CAS RN: 2085690-47-5
M. Wt: 403.75
InChI Key: OOYSHARWNOBPIJ-UHFFFAOYSA-N
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Description

The compound “N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide” is a chemical compound with the molecular formula C16H10ClF6N5O2S . It is a complex organic compound that contains several functional groups, including a pyridine ring, a piperidine ring, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring and a piperidine ring, both of which are substituted with trifluoromethyl groups . The pyridine ring is also substituted with a chlorine atom . The compound has a molecular weight of 485.8 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures have been found to exhibit submicromolar inhibition of bacterial Sfp-PPTase .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 485.8 g/mol . Other computed properties include a XLogP3-AA of 3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 12, a rotatable bond count of 5, and a topological polar surface area of 98.2 Ų .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, which are a key structural motif in the compound , are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several trifluoromethylpyridine derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

Trifluoromethylpyridine derivatives are also used in the veterinary industry . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

Synthesis of Novel Imidazo [1,2-a]pyridine-Coumarin Hybrid Molecules

2-Amino-3-chloro-5-trifluoromethylpyridine, a compound similar to the one , acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules . These molecules are potential inhibitors of NS5B in the treatment of Hepatitis C .

Development of Antibacterial Agents

The compound has been optimized for potency toward AcpS-PPTase . However, it had limited antimicrobial activity . It is hypothesized that a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation .

Functional Materials Applications

Many recent advances in the functional materials field have been made possible by the development of organic compounds containing fluorine . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds have been noted to cause skin irritation, be harmful if swallowed or inhaled, and may cause respiratory irritation .

Future Directions

The future directions for this compound could involve further exploration of its potential as an inhibitor of bacterial Sfp-PPTase . This could have implications in the development of new antibacterial agents.

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s primary targets, it’s challenging to describe its mode of action. Based on its structural features, it’s plausible that it could interact with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Given the lack of information about its primary targets and mode of action, it’s difficult to predict which pathways might be affected .

Pharmacokinetics

One study has highlighted the in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetic profiles of a similar compound . More research is needed to determine the ADME properties of this specific compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Without knowledge of its primary targets and mode of action, it’s challenging to predict its potential effects .

properties

IUPAC Name

N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClF6N3O/c16-11-5-10(15(20,21)22)6-23-12(11)7-24-13(26)8-25-3-1-9(2-4-25)14(17,18)19/h5-6,9H,1-4,7-8H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYSHARWNOBPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)CC(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClF6N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide

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